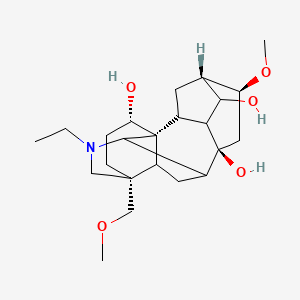

Isotalatizidine

Description

Overview of Diterpenoid Alkaloids: Classification and Structural Diversity

Diterpenoid alkaloids (DAs) represent a large and structurally complex class of natural products primarily found in plants of the genera Aconitum, Delphinium, and Consolida within the Ranunculaceae family. mdpi.comrsc.org These compounds are formed through the amination of tetracyclic or pentacyclic diterpenes and are characterized by intricate, polycyclic, cage-like skeletons with numerous stereocenters. researchgate.netnih.gov

The classification of diterpenoid alkaloids is based on the number of carbon atoms in their core skeleton. mdpi.com They are broadly categorized into three main groups: C18, C19, and C20 diterpenoid alkaloids. mdpi.comnih.gov

C20-Diterpenoid Alkaloids : These alkaloids retain the original 20-carbon skeleton of their diterpene precursors. They are known for their significant structural diversity, with subtypes that include atisine, hetisine, and veatchine, among others. mdpi.comrsc.org

C19-Diterpenoid Alkaloids : This is the largest and most common category. mdpi.comnih.gov These compounds are also known as norditerpenoid alkaloids because they have lost one carbon atom, typically from the C4 position, during their biosynthesis. mdpi.com They are characterized by a pentacyclic or hexacyclic ring framework. nih.govfrontiersin.org

C18-Diterpenoid Alkaloids : This is a smaller group of compounds that are believed to be formed by the demethylation at the C4 position of C19-diterpenoid alkaloids. mdpi.com

The structural diversity of these alkaloids is immense, arising from the variations in their foundational skeletons, the degree and position of oxygen-containing functional groups (such as hydroxyl, methoxy (B1213986), and ester groups), and the nature of the substituents on the nitrogen atom. mdpi.comfrontiersin.org This structural complexity has made them a compelling subject for chemists and pharmacologists for centuries, with the first diterpenoid alkaloid, aconitine (B1665448), being isolated in the early 19th century. nih.gov

Isotalatizidine: A C19-Norditerpenoid Alkaloid within the Aconitane (B1242193) Framework

This compound is a representative member of the C19-norditerpenoid alkaloids. nih.govresearchgate.net As a C19-diterpenoid alkaloid, its structure is derived from a 20-carbon precursor that has undergone the loss of a carbon atom. mdpi.comresearchgate.net

The core structure of this compound is built upon the aconitane skeleton. researchgate.net This framework is a highly complex, hexacyclic cage-like structure that is characteristic of many of the most well-known alkaloids from Aconitum species. frontiersin.org The aconitane skeleton is a defining feature of a major subgroup of C19-diterpenoid alkaloids, which are often referred to as aconitine-type alkaloids. frontiersin.org The intricate architecture of this skeleton, combined with various substituents, contributes to the specific chemical properties of this compound.

| Feature | Description | Reference |

|---|---|---|

| Chemical Classification | C19-Norditerpenoid Alkaloid | nih.gov |

| Core Skeleton | Aconitane | researchgate.net |

| Molecular Formula | C23H37NO5 | |

| Molecular Weight | 407.55 g/mol | |

| CAS Registry Number | 7633-68-3 |

Historical Context of this compound Research and Discovery

This compound is a naturally occurring compound that has been isolated from several plant species within the Ranunculaceae family. Research has identified it as a constituent of plants known for their use in traditional medicine and for their rich alkaloid content. nih.govtandfonline.com

Specifically, this compound has been extracted and identified from:

The lateral roots of Aconitum carmichaelii Debx. nih.govresearchgate.net This plant, known as "Fuzi" in traditional Chinese medicine, is a well-documented source of various diterpenoid alkaloids. nih.gov

The aerial parts of Delphinium denudatum Wall. tandfonline.comnih.gov This species is also a known rich source of diterpenoid alkaloids. tandfonline.com

Aconitum anthora L. rsc.org

The isolation of this compound from these plants is typically achieved through phytochemical investigation involving extraction and chromatographic techniques. Its structural elucidation has been confirmed through modern spectroscopic methods and, in some cases, X-ray crystallography, as was done for this compound hydrate (B1144303). tandfonline.comnih.gov The identification of this compound within these species has allowed for further investigation into its chemical and biological properties. nih.govnih.gov

Significance of this compound in Natural Products Chemistry and Chemical Biology Research

This compound holds significance in several areas of scientific research, primarily due to its complex structure and its biological activities.

In natural products chemistry , the intricate aconitane skeleton of this compound makes it an interesting target for total synthesis. chemrxiv.org The development of synthetic strategies for complex molecules like this compound and its relatives challenges and advances the field of organic chemistry, providing new methods for constructing complex, polycyclic systems. chemrxiv.orgresearchgate.net

In the realm of chemical biology , this compound serves as a tool for investigating biological pathways. For example, research has shown that this compound can modulate specific cellular signaling pathways. nih.govresearchgate.net Studies have demonstrated its ability to increase the phosphorylation of ERK1/2 and activate the transcription factor CREB (cAMP response element-binding protein). nih.govresearchgate.net This, in turn, leads to an increased production of dynorphin (B1627789) A in microglia. nih.govresearchgate.net Furthermore, this compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. nih.gov These findings make this compound a valuable research compound for exploring the complex mechanisms underlying neuroinflammation and cholinergic signaling. nih.govnih.gov Its ability to interact with specific biological targets underscores its potential as a lead structure for further investigation in drug discovery. nih.gov

Properties

Molecular Formula |

C23H37NO5 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

(1S,5S,6S,8S,13R,16S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13?,14?,15+,16?,17+,18?,19?,20?,21-,22+,23-/m1/s1 |

InChI Key |

RBSZCNOWHDHRFZ-CFIIAAHPSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |

Isomeric SMILES |

CCN1C[C@]2(CC[C@@H]([C@@]34C2CC(C31)[C@]5(C[C@@H]([C@H]6CC4C5C6O)OC)O)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |

Synonyms |

isotalatizidine |

Origin of Product |

United States |

Natural Occurrence and Chemoecological Context of Isotalatizidine

Botanical Sources of Isotalatizidine Alkaloids

The isolation and study of this compound are intrinsically linked to the botanical sources from which it is derived. Research has primarily centered on species within the Aconitum and Delphinium genera, which are known for their rich and diverse alkaloid profiles.

The genus Aconitum, commonly known as monkshood or wolfsbane, is a significant source of this compound and related diterpenoid alkaloids. These perennial plants are chiefly found in the mountainous regions of the Northern Hemisphere. wikipedia.org The investigation of these species has been crucial for understanding the chemistry of this compound. For instance, this compound is a representative C19-diterpenoid alkaloid that can be extracted from the lateral roots of Aconitum carmichaelii. kew.orgkew.orgacs.orgresearchgate.netnih.gov

Key Aconitum species identified as sources include:

Aconitum carmichaelii (Chinese Aconite): Extensively studied, its lateral roots are a primary source for this compound isolation. kew.orgresearchgate.netresearchgate.net

Aconitum columbianum (Columbian Monkshood): This species, native to western North America, has also been identified as containing this compound.

Aconitum talassicum : A species from which this compound has been isolated.

Aconitum gymnandrum

Aconitum balfourii scribd.com

| Species Name | Common Name | Primary Research Focus |

|---|---|---|

| Aconitum carmichaelii | Chinese Aconite, Carmichael's Monkshood | Lateral Roots kew.orgresearchgate.net |

| Aconitum columbianum | Columbian Monkshood | Aerial Parts |

| Aconitum talassicum | - | Whole Plant |

| Aconitum gymnandrum | - | Whole Plant |

| Aconitum balfourii | - | Aerial and Root Parts scribd.com |

The genus Delphinium, or larkspur, represents another important source of diterpenoid alkaloids, including this compound. These plants are also widespread in the Northern Hemisphere and share a similar habitat to Aconitum. semanticscholar.org Phytochemical studies have confirmed the presence of this compound in several Delphinium species, making them valuable for comparative and structural chemistry research.

Notable Delphinium species containing this compound are:

Delphinium denudatum (Jadwar): This species is a well-documented source, with this compound hydrate (B1144303) being isolated from its aerial parts. kew.orgiscientific.org

Delphinium brunonianum

Delphinium ajacis jocpr.com

| Species Name | Common Name | Primary Research Focus |

|---|---|---|

| Delphinium denudatum | Jadwar | Aerial Parts, Roots kew.orgiscientific.org |

| Delphinium brunonianum | - | Aerial Parts nih.gov |

| Delphinium ajacis | Larkspur | Stems, Leaves, Flowers jocpr.com |

Aconitum Species as Primary Research Sources

Biogeographical Distribution and Ecophysiological Role in Producing Organisms

The geographical locations of Aconitum and Delphinium species define the natural range of this compound. Aconitum carmichaelii is native to East Asia, found in China, Japan, and Korea. kew.orgwikipedia.orgontosight.aimdpi.com Aconitum columbianum is distributed across western North America, from British Columbia down to California and east to the Rocky Mountains. wildflower.orgwikipedia.orgkew.orgpnwflowers.com Aconitum talassicum is found in the temperate regions of Central Asia. kew.orgkew.org Delphinium denudatum is native to the western Himalayas, growing at high altitudes in India and Nepal. kew.orgplantiary.comwikipedia.orgphytomednepal.comresearchgate.net

The ecophysiological role of diterpenoid alkaloids like this compound is primarily defensive. These compounds are often toxic and act as potent antifeedants, protecting the plants from herbivores and insects. scribd.comsemanticscholar.orgjocpr.com The high concentration of these alkaloids in vulnerable plant parts, such as roots and new shoots, supports their function in chemical defense. semanticscholar.org This defensive mechanism is crucial for the survival of these plants in their native mountainous and meadow habitats, where they coexist with a variety of foraging animals and insects.

Research Methodologies for Plant Material Collection and Authentication

The accuracy of phytochemical research on this compound relies heavily on meticulous plant collection and authentication protocols.

The initial step involves the careful collection of plant material from its natural habitat. For example, fresh plants of Aconitum heterophyllum were collected at high altitudes in the Himalayan mountain ranges. acs.orgnih.gov To ensure the sustainability of the plant population, collection is performed in a way that minimizes harm and allows for regrowth. phytomednepal.com

Authentication is a critical subsequent step to guarantee the correct plant species is being studied. This is often a source of error, as different species can be sold under the same trade name; for instance, both Delphinium denudatum and Aconitum heterophyllum have been marketed as "Jadwar". researchgate.net Authentication involves several procedures:

Taxonomic Identification : A qualified taxonomist formally identifies the plant specimen. The authenticity of collected plants can be validated by a taxonomist at a university or research institution. acs.orgupdatepublishing.com

Voucher Specimens : A voucher specimen of the collected plant is deposited in a recognized herbarium for future reference. acs.orgupdatepublishing.com This allows other researchers to verify the identity of the material studied.

Macroscopic and Microscopic Analysis : The physical and anatomical characteristics of the plant, such as the morphology of leaves, roots, and pollen, are examined. researchgate.net

Chemical Profiling : Techniques like Thin-Layer Chromatography (TLC) can be used for preliminary chemical fingerprinting to distinguish between species. researchgate.net

Once authenticated, the plant material is prepared for extraction. This typically involves shade drying the material at room temperature, grinding it into a fine powder, and then using a solvent extraction method, such as with methanol (B129727) in a Soxhlet apparatus, to isolate the chemical constituents. iscientific.orgnih.govfortunejournals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-O-methyldelphisine |

| 14-acetyltalatizamine |

| 3-acetylaconitine |

| 6-benzoylheteratisine |

| 8-acetylheterophyllisine |

| 8-O-methyldelphisine |

| Aconine |

| Aconitine (B1665448) |

| Apetalrine B |

| Atisine |

| Atropine |

| Balfourine |

| Benzoylaconine |

| Benzoyldeoxyaconine |

| Benzoylhypaconine |

| Benzoylmesaconine |

| Bikhaconitine |

| Bullatine |

| Bullatine A |

| Cammaconine |

| Chasmanine |

| Chasmanthinine |

| Columbianine |

| Condelphine |

| Crassicauline A |

| Deacetylyunaconitine |

| Dehydroascorbic acid |

| Denudatine |

| Deoxylappaconitine |

| Dihydropentagynine |

| Fuziline |

| Hetisinone |

| Hypaconitine |

| Indaconitine |

| This compound |

| Jadwarine-A |

| Jadwarine-B |

| L-Dopa |

| Lappaconitine |

| Ludaconitine |

| Mesaconine |

| Mesaconitine |

| Methyllycaconitine |

| N-deacetyllapaconitine |

| Neoline |

| Panicutine |

| Pseudaconitine |

| Pyroaconitine |

| Pyrohypaconine |

| Pyromesaconitine |

| Sachaconitine |

| Scopolamine |

| Staphisagrine |

| Talatizamine |

| Talatizidine |

| Veratroylbikhaconine |

| Veratroylpseudacontine |

| Vilmorrianone |

| Violdelphin |

Biosynthetic Pathways and Enantioselective Formation of Isotalatizidine

General Biosynthesis of Diterpenoid Alkaloids: Ent-Kaurene (B36324) and Ent-Atisane Precursors

The biosynthesis of all diterpenoid alkaloids (DAs) begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). mdpi.commdpi.com This linear 20-carbon molecule is formed from the condensation of isopentenyl pyrophosphate (IPP) units, which are themselves produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com

The first committed step in the formation of the characteristic polycyclic structures of DAs is the cyclization of GGPP. This reaction is catalyzed by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (CPS), which facilitates a protonation-initiated cyclization to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). mdpi.comthieme-connect.comwikipedia.org This intermediate is a critical branch point in diterpenoid metabolism.

From ent-CPP, the pathways to the two primary tetracyclic diterpene skeletons that serve as precursors for DAs diverge. mdpi.com These skeletons are ent-kaurene and ent-atisane, and their formation is catalyzed by class I diterpene synthases, known as ent-kaurene synthase-like (KSL) enzymes. nih.govresearchgate.net

Ent-kaurene synthase converts ent-CPP into ent-kaurene through a series of cyclizations and rearrangements. nih.gov

Ent-atisane synthase catalyzes the transformation of ent-CPP into the ent-atisane skeleton. nih.govrsc.org

These two diterpene hydrocarbons, ent-kaurene and ent-atisane, are the foundational scaffolds upon which the vast structural diversity of diterpenoid alkaloids is built. mdpi.comthieme-connect.com

Specific Enzymatic Transformations Leading to C19-Norditerpenoid Alkaloids

Isotalatizidine is a C19-norditerpenoid alkaloid, meaning it has lost one carbon atom from the original C20 diterpene framework. The biosynthesis of these complex alkaloids involves a series of specific enzymatic modifications of the C20 skeletons derived from ent-kaurene and ent-atisane.

The key transformation is the incorporation of a nitrogen atom, which classifies the molecule as an alkaloid. Evidence from feeding experiments suggests that the amino acid L-serine is a likely nitrogen donor. mdpi.comacs.org The nitrogen is incorporated into the diterpene skeleton via the action of aminotransferases. mdpi.com This is followed by a cascade of reactions including intramolecular cyclizations, rearrangements, and extensive oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net

The conversion from a C20-diterpenoid to a C19-norditerpenoid skeleton is thought to occur through oxidative cleavage or rearrangement mechanisms, where one carbon atom (often C-20) is removed from the core structure. The napelline-type alkaloids, a structural class to which this compound belongs, are derived from the ent-kaurane skeleton. nih.govacs.org The formation of their characteristic azabicyclo[3.2.1]octane moiety is a crucial step in their biosynthesis. acs.org

Proposed Biogenetic Route to this compound

While the precise enzymatic steps leading to this compound have not been fully elucidated, its biogenetic origin can be proposed based on its structure and its relation to other known alkaloids. This compound is structurally related to napelline-type alkaloids. nih.govnaturalproducts.net The biosynthesis of the napelline (B1196341) core is believed to proceed from an ent-kaurane precursor. acs.org

A plausible biogenetic pathway, inspired by synthetic studies, suggests that a late-stage intramolecular Mannich-type reaction is responsible for constructing the key nitrogen-containing hexacyclic framework of napelline-type alkaloids. acs.orgthieme-connect.com This reaction would involve an ent-kaurane-type aldehyde intermediate reacting with an amine (derived from an amino acid like serine) to form an iminium ion, which then undergoes cyclization to forge the final azabicyclo[3.2.1]octane system. acs.org

Further transformations from a napelline-type precursor would be required to generate this compound. These modifications would likely involve specific hydroxylations and methoxylations at various positions on the hexacyclic core, catalyzed by tailoring enzymes such as cytochrome P450s and O-methyltransferases. Some related, highly complex alkaloid skeletons have been proposed to arise from Criegee rearrangements of the napelline architecture, indicating that oxidative rearrangements are a key theme in the diversification of these molecules. researchgate.net

Genetic and Enzymatic Studies of this compound Biosynthesis

Direct genetic and enzymatic studies focusing specifically on the biosynthesis of this compound are currently limited. Research on this particular compound has primarily investigated its pharmacological properties and mechanism of action. researchgate.netnih.gov

However, significant progress has been made in understanding the genetic basis of diterpenoid alkaloid biosynthesis in Aconitum carmichaelii, the plant from which this compound is isolated. mdpi.com Comprehensive transcriptome analyses of A. carmichaelii have identified a multitude of candidate genes believed to be involved in the biosynthetic pathway. mdpi.comnih.govresearchgate.net These studies have successfully identified and, in some cases, functionally characterized key enzyme families:

Terpene Synthases (TPS): Researchers have identified several genes for ent-copalyl diphosphate synthases (CPS) and kaurene synthase-like (KSL) enzymes in A. carmichaelii. nih.govresearchgate.net Functional assays have confirmed that different KSLs can produce ent-kaurene and ent-atiserene, the precursors for napelline-type and atisine-type alkaloids, respectively. nih.govresearchgate.net

Cytochrome P450s (CYPs): A large number of CYP genes have been identified as being highly expressed in the roots of A. carmichaelii, where alkaloid accumulation is highest. mdpi.comresearchgate.net These enzymes are the prime candidates for carrying out the numerous oxidative modifications (hydroxylations, epoxidations, and rearrangements) necessary to build the complex and highly oxidized structures of C19-norditerpenoid alkaloids. researchgate.net

Other Modifying Enzymes: Candidate genes for aminotransferases, methyltransferases, and acyltransferases have also been found, which would be responsible for nitrogen incorporation and further structural decoration. researchgate.net

While these studies provide a powerful toolkit of candidate genes, the specific enzymes responsible for the precise sequence of reactions from the ent-kaurene scaffold to this compound have yet to be functionally validated. Future research will likely focus on characterizing these candidate enzymes to fully map the intricate biosynthetic network leading to this compound.

Chemical Synthesis and Structural Modification Strategies for Isotalatizidine

Total Synthesis Approaches to the Aconitane (B1242193) Skeleton

The total synthesis of molecules featuring the aconitane skeleton, such as Isotalatizidine, represents a formidable task in organic chemistry. These C19-diterpenoid alkaloids possess a highly intricate and densely functionalized hexacyclic ring system, presenting numerous synthetic hurdles. frontiersin.org The core structure is a complex 6/7/5/6/6/5-membered ring framework characterized by multiple contiguous stereocenters, including several quaternary centers, which demand precise stereochemical control throughout the synthesis. acs.org

Strategies for Related C19-Diterpenoid Alkaloids

The daunting complexity of the aconitane framework has spurred the development of innovative and elegant synthetic strategies. Much of the progress towards a potential synthesis of this compound can be inferred from the successful total syntheses of closely related C19-diterpenoid alkaloids (C19-DTAs), such as talatisamine (B1682923), liljestrandisine, and liljestrandinine. These compounds share the same core skeleton and present similar synthetic challenges. Current time information in Bangalore, IN.

A prominent and successful strategy involves a fragment coupling approach. For instance, the total syntheses of (−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine were achieved using a key sequence involving a 1,2-addition followed by a semipinacol rearrangement. Current time information in Bangalore, IN.nih.gov This powerful tactic efficiently joins two complex, pre-synthesized ring-containing fragments and, crucially, establishes a sterically hindered all-carbon quaternary center at a key position (C11). Current time information in Bangalore, IN.wikipedia.org The strain released from the opening of an epoxide in one of the fragments serves as a thermodynamic driving force for the rearrangement. Current time information in Bangalore, IN.wikipedia.org

Another approach to a related alkaloid, talatisamine, featured a late-stage skeletal rearrangement to construct the final ring system. acs.org This particular synthesis commenced from cyclohexenone and employed a radical cascade and Mukaiyama aldol (B89426) reactions as key transformations in the early stages. acs.org

These syntheses are often lengthy and complex, as summarized in the table below, reflecting the architectural complexity of the target molecules.

| Alkaloid | Key Synthetic Strategy | Longest Linear Sequence (Steps) | Starting Material |

| (−)-Talatisamine | Fragment coupling via 1,2-addition/semipinacol rearrangement | 31 | Phenol |

| (−)-Liljestrandisine | Fragment coupling via 1,2-addition/semipinacol rearrangement | 30 | Phenol |

| (−)-Liljestrandinine | Fragment coupling via 1,2-addition/semipinacol rearrangement | 33 | Phenol |

| (±)-Talatisamine | Late-stage skeletal rearrangement | 43 | - |

Retrosynthetic Analyses Towards this compound Analogs

Retrosynthetic analysis is a foundational technique for planning complex organic syntheses. It involves deconstructing the target molecule into progressively simpler precursors, a process that reveals potential synthetic pathways and key bond disconnections. mdpi.comresearchgate.net For aconitane alkaloids like this compound, this analysis is critical for navigating the structural complexity.

A retrosynthetic plan for C19-diterpenoid alkaloids often identifies the central piperidine (B6355638) E-ring as a key disconnection point. In the synthesis of liljestrandisine and liljestrandinine, the strategy was guided by a retrosynthesis that disconnected the molecule into two major fragments, the AF-ring system and the CD-ring system. Current time information in Bangalore, IN. The plan relied on the previously mentioned 1,2-addition/semipinacol rearrangement to forge the crucial bond between these two fragments. Current time information in Bangalore, IN.wikipedia.org This convergent approach, where different parts of the molecule are synthesized separately before being joined, is often more efficient for complex targets.

Semisynthetic Derivatization of this compound for Research Applications

Semisynthesis, the chemical modification of a natural product, is a vital tool for exploring structure-activity relationships (SAR) and developing new compounds with improved properties. rsc.org this compound, identified as a less toxic amine alcohol-type C19-diterpenoid alkaloid, is a promising starting point for such modifications. rsc.org

The goal of derivatization is often to probe how different functional groups on the aconitane skeleton affect biological activity. frontiersin.org For example, studies on other aconitane alkaloids have shown that the nature of ester groups at positions C-8 and C-14 is strongly linked to both toxicity and bioactivity. frontiersin.org

Common derivatization strategies applicable to this compound include:

Acylation/Esterification: Introducing various acyl or ester groups at the free hydroxyl positions can significantly alter the molecule's properties. nih.gov Synthesizing a series of ester derivatives of related alkaloids has been a common strategy to investigate their cytotoxic effects against cancer cell lines. nih.gov

Formation of Lipo-alkaloids: Esterifying the alkaloid with long-chain fatty acids can produce "lipo-alkaloids." rsc.org This modification has been shown to reduce the toxicity of highly potent alkaloids like aconitine (B1665448) while retaining or modifying their pharmacological effects. rsc.org

Modification of the Nitrogen Atom: The basic nitrogen atom in the skeleton is crucial for the molecule's properties and can be modified, for instance, through N-deethylation reactions.

These modifications create a library of related compounds that can be screened for various biological activities, such as analgesic, anti-inflammatory, or anti-tumor effects, helping to pinpoint the specific structural features responsible for these actions. rsc.org

Stereochemical Control and Enantioselectivity in Synthetic Routes

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is one of the most significant challenges in the synthesis of aconitane alkaloids, which possess numerous stereocenters. The biological activity of these compounds is highly dependent on their specific stereochemical configuration.

In the total synthesis of natural products, stereochemical control is exerted through various means. In the synthesis of (−)-talatisamine, the stereochemistry was meticulously controlled through substrate-controlled reactions, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. acs.org

Domino reactions have also been employed, where a single chiral center in an early intermediate can control the relative stereochemistry of multiple new stereocenters formed in a cascade of reactions. In one notable example, a single chiral center in an α-pyrone starting material controlled the stereochemistry of five contiguous stereocenters in the final product through a sequence involving a Diels-Alder cycloaddition and an α-ketol rearrangement.

Enantioselectivity, the preferential formation of one of two mirror-image enantiomers, is often established early in the synthesis by using a chiral starting material or employing an asymmetric catalyst. This initial chirality is then propagated through the synthetic sequence to yield the desired enantiomer of the final natural product.

Novel Methodologies in this compound Chemical Construction

The pursuit of C19-diterpenoid alkaloids has served as a driving force for the development of new and powerful synthetic methodologies. The complexity of the aconitane skeleton necessitates innovative approaches to assemble its fused ring systems efficiently.

Key novel methodologies include:

Domino Reactions: These processes, where multiple bond-forming events occur in a single operation, offer remarkable efficiency. acs.org Domino sequences incorporating classic transformations like the Wagner-Meerwein or pinacol (B44631) rearrangements have been featured in the synthesis of related alkaloids. acs.org

Fragment Coupling via Rearrangement: As detailed earlier, the use of a 1,2-addition/semipinacol rearrangement to couple complex fragments represents a significant strategic innovation for constructing the aconitane core. Current time information in Bangalore, IN.nih.gov

Radical Cascade Reactions: The synthesis of talatisamine reported by Inoue and coworkers featured a radical cascade reaction to streamline the assembly of the complex polycyclic structure from a relatively simple precursor. acs.org

Photochemical Reactions: The synthesis of talatisamine has also been approached using a strategy involving a key photochemical cycloaddition step to form a complex intermediate, which is then rearranged to the aconitine-like skeleton. wikipedia.org

These advanced methods highlight the creativity of synthetic chemists in tackling one of nature's most challenging molecular architectures and pave the way for the eventual total synthesis of this compound and its analogs.

Pharmacological Activities and Preclinical Investigations of Isotalatizidine

Investigation of Analgesic Mechanisms

Research into the analgesic properties of isotalatizidine has primarily focused on its impact on neuropathic pain, a complex and often debilitating condition.

Modulation of Neuropathic Pain in Preclinical Models

In preclinical models of neuropathic pain, specifically the chronic constriction injury (CCI) model in mice, intrathecal administration of this compound has been shown to attenuate mechanical allodynia in a dose-dependent manner. nih.govnih.govnih.gov This suggests that this compound can effectively alleviate the heightened sensitivity to touch that is characteristic of neuropathic pain. nih.gov Studies have demonstrated that this compound's pain-relieving effects are significant in models of both somatic and neuropathic pain. nih.gov

Signaling Pathway Analysis (e.g., ERK1/2-CREB Pathway)

The analgesic action of this compound is intricately linked to its ability to modulate specific intracellular signaling pathways. nih.govnih.govnih.gov Research has identified the extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP-response element-binding protein (CREB) pathway as a key player. nih.govnih.govnih.gov this compound selectively promotes the phosphorylation of p38 and ERK1/2, leading to the activation of the transcription factor CREB. nih.govnih.gov This activation of the ERK1/2-CREB signaling pathway appears to be a crucial step in the compound's analgesic mechanism. cjnmcpu.comnih.gov The effects of this compound were nullified by inhibitors of ERK1/2 and CREB, but not by a p38 inhibitor, confirming the specific involvement of the ERK1/2-CREB pathway. nih.govnih.gov

Microglial Activation and Dynorphin (B1627789) A Expression Research

The analgesic effects of this compound are mediated through its influence on microglial cells and the subsequent expression of dynorphin A. nih.govnih.govmdpi.com In both primary microglia and immortalized microglial cell lines, this compound treatment leads to an increase in the production and release of dynorphin A. nih.govnih.gov This increase in dynorphin A, an endogenous opioid peptide, is triggered by the activation of the ERK1/2-CREB pathway within the microglia. nih.govnih.gov The elevated levels of dynorphin A in the spinal cord are thought to be responsible for the anti-nociceptive action of this compound in neuropathic pain models. nih.gov

Immunomodulatory Research Potential

The demonstrated anti-inflammatory activities of this compound suggest a potential for immunomodulation. researchgate.netnih.gov By reducing the expression of key inflammatory mediators, this compound may help to regulate the immune response in inflammatory and autoimmune conditions. researchgate.netresearchgate.net The immunosuppressive properties of C19-diterpenoid alkaloids like this compound have been noted, indicating a broader potential to influence immune system function. nih.govresearchgate.net

Cholinesterase Enzyme Inhibition Studies

Beyond its effects on pain and inflammation, this compound has been investigated for its potential to inhibit cholinesterase enzymes, which are therapeutic targets in neurodegenerative diseases like Alzheimer's disease. nih.govcapes.gov.brnih.gov Studies have shown that this compound hydrate (B1144303) can act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). capes.gov.brtandfonline.com

In vitro assays demonstrated that this compound hydrate inhibited these enzymes in a dose-dependent manner. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, were determined to be 12.13 ± 0.43 μM for AChE and 21.41 ± 0.23 μM for BChE. nih.gov Molecular docking studies further supported these findings, suggesting a competitive type of inhibition for both enzymes. capes.gov.br These results indicate that this compound is a potent dual cholinesterase inhibitor. capes.gov.brnih.govtandfonline.com

Interactive Data Table: Cholinesterase Inhibition by this compound Hydrate

| Enzyme | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | 12.13 ± 0.43 nih.gov | Competitive capes.gov.br |

| Butyrylcholinesterase (BChE) | 21.41 ± 0.23 nih.gov | Competitive capes.gov.br |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Competitive Inhibition

This compound, a diterpenoid alkaloid isolated from plants such as Delphinium denudatum, has been identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govcapes.gov.brtandfonline.com Research has demonstrated that this compound hydrate exhibits a competitive inhibition mechanism against both of these key enzymes involved in the hydrolysis of the neurotransmitter acetylcholine. nih.govcapes.gov.brresearchgate.nettandfonline.com

In vitro assays measuring the concentration required to inhibit 50% of the enzyme activity (IC₅₀) revealed significant potency. The IC₅₀ value for this compound hydrate against AChE was determined to be 12.13 μM, while for BChE, the IC₅₀ value was 21.41 μM. nih.govtandfonline.comtandfonline.com These findings established this compound as a cholinesterase inhibitor for the first time and highlighted its potential as a lead compound for targeting both AChE and BChE. nih.govcapes.gov.brresearchgate.net The inhibitory activity was found to be comparable to standard drugs like galanthamine. researchgate.nettandfonline.com

Table 1: Cholinesterase Inhibitory Activity of this compound Hydrate Data sourced from studies on this compound hydrate isolated from Delphinium denudatum. nih.govtandfonline.comtandfonline.com

| Enzyme | IC₅₀ Value (μM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | 12.13 ± 0.43 | Competitive |

| Butyrylcholinesterase (BChE) | 21.41 ± 0.23 | Competitive |

Molecular Docking and Binding Interaction Research

To elucidate the mechanism of inhibition at the molecular level, computational molecular docking studies have been performed. nih.govtandfonline.com These investigations revealed that this compound hydrate effectively enters the binding pocket of both AChE and BChE. tandfonline.comtandfonline.com

Within the active site of AChE, this compound hydrate forms notable interactions with key amino acid residues. tandfonline.comtandfonline.com A critical hydrogen bond is formed between the hydroxyl group of the this compound molecule and the residue Tyr334. tandfonline.com Furthermore, the compound's methoxy (B1213986) groups engage in bonding interactions with Tyr121. tandfonline.comtandfonline.com

A similar binding pattern is observed with BChE. tandfonline.com The hydroxyl group of this compound interacts with the residue Trp82, and the methoxy group interacts with Thr120. tandfonline.comtandfonline.com The combined effect of the hydrogen bonding from the hydroxyl group and the interactions from the methoxy groups within the active sites is believed to be responsible for the significant cholinesterase inhibitory activity observed. tandfonline.com

Exploration of Other Receptor Interactions (e.g., Ion Channels in Research Context)

Beyond its well-documented effects on cholinesterases, this compound has been investigated for its interactions with other receptors, including ion channels.

In one study using a cell membrane chromatography analysis system derived from rat myocardium, this compound was identified as a compound from Acontium carmichaeli that possessed an affinity for the cell membrane. acs.org This screening method suggested a potential interaction with cardiac receptors. The same study went on to identify a voltage-dependent potassium (K+) channel as the specific binding target for talatisamine (B1682923), a structurally related alkaloid, though the specific channel target for this compound was not definitively confirmed in the same manner. acs.org Another review on natural products that modulate the hERG potassium channel, which is crucial for cardiac repolarization, lists this compound as a compound of interest, although specific inhibitory data was not detailed. nih.gov

Other research has pointed to this compound's effects on signaling pathways related to neuropathic pain. Studies have shown it can attenuate allodynia in animal models. nih.gov This effect may be mediated by an increase in the expression and release of dynorphin A, potentially triggered through the activation of the ERK1/2 and CREB signaling pathways. nih.govconsensus.app

Molecular Mechanisms of Action and Cellular Pathways

Isotalatizidine's Interaction with Specific Cellular Targets

Scientific investigations have identified distinct molecular and cellular targets for this compound. A primary cellular target is the microglia, which are key immune cells within the central nervous system. researchgate.netmdpi.com Studies show that this compound stimulates microglia, initiating a cascade of intracellular events that underpin its observed biological effects. researchgate.netnih.gov

In addition to its effects on microglia, this compound has been identified as a dual inhibitor of cholinesterase enzymes. tandfonline.com It exhibits competitive inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for breaking down the neurotransmitter acetylcholine. tandfonline.com This inhibitory action suggests a potential role in modulating cholinergic signaling. The potency of this inhibition has been quantified, as detailed in the table below. tandfonline.com

| Enzyme Target | Type of Inhibition | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 12.13 | tandfonline.com |

| Butyrylcholinesterase (BChE) | Competitive | 21.41 | tandfonline.com |

Intracellular Signaling Cascades Influenced by this compound

This compound exerts significant influence over specific intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade. um.esnih.gov Research demonstrates that the compound selectively increases the phosphorylation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38, both of which are key components of the MAPK pathway. researchgate.netnih.govnih.gov

The activation of ERK1/2 is a critical step in the signaling cascade initiated by this compound. researchgate.net This leads to the subsequent phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in regulating the expression of various genes. researchgate.netnih.govmdpi.comnih.gov The specificity of this pathway has been confirmed through experiments using selective inhibitors. The downstream effects of this compound were nullified by an ERK1/2 inhibitor (U0126-EtOH) and a CREB inhibitor (KG-501), but were not affected by a p38 inhibitor (SB203580), indicating that the ERK1/2-CREB axis is the primary route for its action in this context. researchgate.netnih.govnih.govdntb.gov.ua

| Signaling Molecule | Pathway | Effect of this compound | Experimental Finding | Reference |

|---|---|---|---|---|

| ERK1/2 | MAPK | Increased phosphorylation (Activation) | Downstream effects are blocked by the ERK1/2 inhibitor U0126-EtOH. | researchgate.netnih.govnih.gov |

| p38 | MAPK | Increased phosphorylation (Activation) | Downstream effects are not blocked by the p38 inhibitor SB203580. | researchgate.netnih.govnih.gov |

| CREB | ERK/CREB | Increased phosphorylation (Activation) | Downstream effects are blocked by the CREB inhibitor KG-501. | researchgate.netnih.govnih.gov |

Regulation of Gene and Protein Expression in Research Models

The activation of the ERK/CREB signaling pathway by this compound culminates in the regulation of specific gene and protein expression. nih.gov The primary documented outcome is the increased production of Dynorphin (B1627789) A, an endogenous opioid peptide. researchgate.netnih.govmdpi.com this compound was found to induce the transcription of the gene for prodynorphin, the precursor to dynorphin A, in cultured BV-2 microglia. nih.govresearchgate.net

This upregulation of prodynorphin mRNA and the subsequent increase in dynorphin A release from microglia are directly dependent on the integrity of the ERK1/2-CREB signaling axis. nih.gov The use of inhibitors for ERK1/2 and CREB prevented this increase in expression, confirming the mechanistic link between the signaling cascade and the genetic regulation. nih.gov These findings have been observed in both in vitro models using primary and immortalized microglia and in vivo models of neuropathic pain. researchgate.netnih.govdntb.gov.ua

| Regulated Molecule | Type | Effect | Mediating Pathway | Research Model | Reference |

|---|---|---|---|---|---|

| Prodynorphin | Gene (mRNA) | Upregulation | ERK1/2-CREB | Cultured BV-2 microglia | nih.govresearchgate.net |

| Dynorphin A | Protein (Peptide) | Increased production and release | ERK1/2-CREB | Primary microglia, CCI-induced neuropathic pain model | researchgate.netnih.govmdpi.comnih.gov |

| Acetylcholinesterase | Protein (Enzyme) | Inhibition | Direct binding | In vitro enzyme assay | tandfonline.com |

| Butyrylcholinesterase | Protein (Enzyme) | Inhibition | Direct binding | In vitro enzyme assay | tandfonline.com |

Bioinformatic and Proteomic Approaches to Elucidating Mechanisms

Bioinformatic and proteomic studies have been utilized to explore the broader mechanistic landscape of this compound, often as a component within complex herbal formulations. cjnmcpu.com Network pharmacology analyses have been employed to predict potential protein targets and associated biological pathways. nih.govjcancer.org For instance, in a study analyzing the components of Huangtu Decoction, this compound was identified, and bioinformatic enrichment analysis suggested a potential involvement with matrix metalloproteinases (MMPs). nih.gov

Conversely, another network pharmacology study investigating a different herbal formula for nasopharyngeal carcinoma found that this compound did not share common gene targets with the disease profile, suggesting its activity may be context-dependent or not primary for that specific pathology. jcancer.orgjcancer.org Proteomic analyses of herbal preparations containing this compound have also provided clues, linking its presence to the regulation of proteins involved in mitochondrial energy metabolism and muscle contraction. frontiersin.org

Furthermore, computational chemistry methods, such as Density Functional Theory (DFT), have been applied to analyze the molecular structure and electronic properties of this compound, helping to rationalize its observed inhibitory activity against cholinesterases on a theoretical level. tandfonline.com These high-throughput and computational approaches are instrumental in generating new hypotheses and providing a systems-level view of the compound's potential interactions. cjnmcpu.com

Structure Activity Relationship Sar Studies of Isotalatizidine and Its Analogs

Identification of Key Structural Features for Pharmacological Activity

The pharmacological activities of Isotalatizidine are intrinsically linked to its complex, rigid C19-diterpenoid skeleton and the specific arrangement of its functional groups. Research has identified several structural components as being critical for its biological effects.

For its cholinesterase inhibitory activity, specific oxygen-containing functional groups are paramount. nih.gov Molecular docking studies of this compound hydrate (B1144303) have revealed that its hydroxyl and methoxy (B1213986) groups form key interactions within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The hydroxyl groups are noted to form hydrogen bonds, a critical interaction for binding affinity, with residues such as Tyr334 in AChE and Trp 82 in BChE. nih.gov Similarly, the methoxy groups engage in bonding interactions with other active site residues like Tyr 121 and Thr 120. nih.gov This dual inhibitory action suggests potential applications in conditions like Alzheimer's disease, where both enzymes play a role. nih.gov

In the context of its analgesic properties, the activity is attributed to its ability to stimulate the ERK/CREB signaling pathway in microglial cells, which in turn mediates the expression of dynorphin (B1627789) A. nih.govmdpi.comresearchgate.net While the specific atoms or groups responsible for triggering this pathway are part of the broader molecule's conformation, the core C19-diterpenoid alkaloid structure is essential for this neuropharmacological effect. mdpi.com The nitrogen atom within the heterocyclic system is a characteristic feature of diterpenoid alkaloids and is generally considered crucial for the bioactivity of this class of compounds. nih.govrsc.org

| Key Structural Feature | Associated Pharmacological Activity | Interacting Residues/Mechanism | Source |

|---|---|---|---|

| Hydroxyl Groups | Cholinesterase Inhibition (AChE & BChE) | Forms hydrogen bonds with active site residues (e.g., Tyr334, Trp 82). | nih.gov |

| Methoxy Groups | Cholinesterase Inhibition (AChE & BChE) | Forms bonding interactions with active site residues (e.g., Tyr 121, Thr 120). | nih.gov |

| C19-Diterpenoid Skeleton | Analgesic Activity | Provides the necessary scaffold to interact with and activate the ERK/CREB signaling pathway in microglia. | nih.govresearchgate.net |

| Nitrogen Atom | General Diterpenoid Alkaloid Activity | Considered a crucial element for the anti-proliferative and other biological activities of diterpenoid alkaloids. | nih.gov |

Impact of Functional Group Modifications on Biological Activities

Modifying the functional groups of this compound can lead to significant changes in its biological profile. These modifications are a cornerstone of SAR studies, providing insight into the role of each part of the molecule.

One documented modification is the glycosylation of this compound. The synthesis of this compound 14-O-α-l-arabinopyranoside (also known as aconicarmichoside F) demonstrated that adding a sugar moiety at the C-14 position results in a compound that retains analgesic activity. nih.gov This suggests that the C-14 hydroxyl group is not strictly essential for the analgesic effect, or that it can be substituted with a larger group without abolishing activity. nih.gov

Chemical reactions such as oxidation can also transform the molecule, leading to new derivatives. For instance, the oxidation of this compound can yield nevadenine, although the specific impact of this transformation on pharmacological activity is not detailed in the available literature. researchgate.net

Broader studies on C19-diterpenoid alkaloids underscore the importance of substituents at specific positions. Modifications at the C-8 and C-14 positions are known to significantly influence the anti-tumor activities of this class of compounds. rsc.orgsemanticscholar.org For example, the presence of an acetyl group at C-8 and a benzoyl group at C-14 is a common feature in the more toxic diester-type alkaloids, while their hydrolysis to monoester or aminoalcohol types reduces toxicity. rsc.org This highlights the critical role of ester groups at these positions in modulating the biological effects of the entire class of related alkaloids.

| Parent Compound | Modification | Resulting Analog | Impact on Biological Activity | Source |

|---|---|---|---|---|

| This compound | Glycosylation at C-14 with α-L-arabinopyranosyl | Aconicarmichoside F | Exhibited analgesic effects against acetic acid-induced writhing in mice. | nih.gov |

| This compound | Oxidation with KMnO4 | Nevadenine | Pharmacological impact not specified. | researchgate.net |

| General C19-DAs | Presence/absence of ester groups at C-8 and C-14 | Diester, Monoester, or Aminoalcohol Alkaloids | Determines toxicity and influences anti-tumor activity. Hydrolysis of esters generally reduces toxicity. | rsc.org |

Comparative Analysis with Structurally Related Diterpenoid Alkaloids

This compound belongs to the C19-diterpenoid alkaloid family, which includes numerous compounds with diverse biological activities. mdpi.comfrontiersin.org Comparing its SAR with related alkaloids provides valuable context for its mechanism of action. Diterpenoid alkaloids are generally classified by their carbon skeletons into C18, C19, and C20 types, with each class showing different general activity profiles. mdpi.com C19-diterpenoid alkaloids, like this compound, are often associated with anti-inflammatory and analgesic activities. mdpi.com

This compound shares mechanistic similarities with other analgesic diterpenoid alkaloids like Bulleyaconitine A. Both compounds have been shown to exert analgesic effects by stimulating spinal microglia to increase the expression of dynorphin A. mdpi.comcjnmcpu.com However, the upstream signaling pathways they activate may differ. This compound specifically activates the ERK1/2-CREB pathway to achieve this effect. nih.govresearchgate.netx-mol.net

In contrast, other C19-diterpenoid alkaloids, such as the highly toxic aconitine (B1665448), exert their effects primarily through voltage-gated sodium channels. Lappaconitine, another related analgesic alkaloid, also acts on these channels. mdpi.com this compound's mechanism through microglial modulation represents a distinct pathway from these direct ion channel blockers, which may account for its lower toxicity profile compared to aconitine-type alkaloids. nih.gov

| Compound | Alkaloid Type | Primary Pharmacological Activity | Key SAR Feature/Mechanism | Source |

|---|---|---|---|---|

| This compound | C19-Diterpenoid (Aminoalcohol) | Analgesic, Cholinesterase Inhibition | Analgesia via ERK/CREB pathway and dynorphin A release; OH and OMe groups for ChE inhibition. | nih.govnih.gov |

| Bulleyaconitine A | C19-Diterpenoid (Aconitine-type) | Analgesic | Analgesia via dynorphin A release; also blocks Nav1.7/Nav1.3 channels. | mdpi.comcjnmcpu.com |

| Lappaconitine | C19-Diterpenoid (Aconitine-type) | Analgesic | Acts by deactivating voltage-gated sodium channels. | mdpi.com |

| Aconitine | C19-Diterpenoid (Aconitine-type) | Analgesic, Cardiotonic (Highly Toxic) | Potent neurotoxin acting on sodium channels. Diester structure is crucial for toxicity. | rsc.orgfrontiersin.org |

| General C20-Diterpenoid Alkaloids | C20-Diterpenoid | Anti-tumor | Different carbon skeleton (e.g., atisane, hetisane) leads to different biological targets. | rsc.orgmdpi.com |

Computational Chemistry and In Silico Modeling in SAR Research

Computational chemistry and in silico modeling are powerful tools for investigating the SAR of complex natural products like this compound. These methods provide insights at the atomic level, helping to rationalize observed activities and predict the properties of new analogs.

Molecular docking has been instrumental in elucidating the binding mode of this compound hydrate with its enzymatic targets, AChE and BChE. nih.gov These simulations showed that the molecule fits within the catalytic pocket, with its hydroxyl and methoxy groups forming specific hydrogen bonds and other interactions with key amino acid residues, such as Tyr121, Tyr334, and Trp82. nih.gov This detailed binding information confirms the importance of these functional groups and provides a structural basis for its dual inhibitory activity. nih.gov

Quantum chemistry methods, such as Density Functional Theory (DFT), have been used to calculate the electronic properties of this compound. tandfonline.com These calculations determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.commdpi.com The HOMO and LUMO orbitals are often localized around the most reactive parts of a molecule, which for diterpenoid alkaloids can include the hydroxyl groups and the tertiary nitrogen atom. mdpi.com Understanding these electronic features helps explain the molecule's reactivity and its ability to interact with biological receptors. tandfonline.commdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed for entire classes of compounds, such as diterpenoid alkaloids, to predict biological activity based on calculated chemical descriptors. mdpi.comnih.gov Although a specific QSAR model for this compound analogs is not detailed, such models for diterpenoid alkaloids have successfully predicted anti-inflammatory activity based on parameters like molecular volume, polarity, and lipophilicity (LogP). mdpi.comnih.gov These in silico approaches are invaluable for prioritizing the synthesis of new derivatives and for gaining a deeper understanding of the complex interplay between structure and function.

| Computational Method | Application to this compound/Diterpenoid Alkaloids | Key Findings | Source |

|---|---|---|---|

| Molecular Docking | Investigating the binding of this compound hydrate to AChE and BChE. | Identified key binding interactions with active site residues (Tyr121, Tyr334, etc.), explaining its inhibitory mechanism. | nih.gov |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO-LUMO energies, etc.) of this compound hydrate. | Provided insights into molecular reactivity and the electronic basis for its interaction with biological targets. | tandfonline.com |

| QSAR Modeling | Predicting the anti-inflammatory activity of various diterpenoid alkaloids. | Established a mathematical relationship between chemical descriptors (e.g., LogP, polarity) and biological activity. | mdpi.comnih.gov |

Advanced Analytical and Spectroscopic Methodologies in Isotalatizidine Research

Methodologies for Isolation and Purification for Academic Research

Isotalatizidine is a naturally occurring alkaloid found in various plant species, notably from the genera Aconitum and Delphinium. nih.govacs.orgbjmu.edu.cn Its extraction and purification from these botanical sources for research purposes is a multi-step process requiring various chromatographic techniques.

Initial extraction is typically performed on the plant material, such as the lateral roots of Aconitum carmichaelii or the aerial parts of Delphinium denudatum. nih.govnih.gov Following extraction, the crude mixture undergoes a series of chromatographic separations to isolate this compound from a complex mixture of other alkaloids and plant metabolites. Common techniques employed include:

Column Chromatography: This is a fundamental purification step. Silica gel is frequently used as the stationary phase, with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the silica.

Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used to separate alkaloids from other classes of compounds and to fractionate the alkaloid mixture itself. bjmu.edu.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification to obtain this compound with a high degree of purity (>95%), which is essential for accurate spectroscopic analysis and biological assays. nih.govbjmu.edu.cn

The successful isolation of this compound has been reported from several species, including Aconitum kusnezoffii, Delphinium denudatum, and Aconitum vilmorrianum. acs.orgbjmu.edu.cnthieme-connect.com

Application of X-ray Crystallography for Structural Elucidation in Research

X-ray crystallography is the gold standard for the unambiguous determination of the molecular structure of crystalline compounds. mkuniversity.ac.in This technique provides precise three-dimensional coordinates of the atoms within the molecule, confirming its connectivity, stereochemistry, and conformation.

In the case of this compound, single-crystal X-ray diffraction analysis has been successfully applied to its hydrate (B1144303) form, isolated from Delphinium denudatum. nih.govtandfonline.com The analysis revealed that this compound hydrate crystallizes in a hexagonal system with the space group P65. nih.govtandfonline.com This powerful technique provides definitive proof of the compound's complex hexacyclic structure and the relative stereochemistry of its numerous chiral centers, information that is challenging to obtain solely through spectroscopic methods. nih.gov The resulting crystallographic data, including precise bond lengths and angles, also serves as a crucial benchmark for validating theoretical calculations. nih.govtandfonline.com

| Crystal Data and Structure Refinement for this compound Hydrate tandfonline.com | |

| Crystal System | Hexagonal |

| Space Group | P65 |

| Empirical Formula | C23H39NO6 |

| Formula Weight | 425.56 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Unit cell dimensions | a = 14.079(3) Å, α = 90°b = 14.079(3) Å, β = 90°c = 10.395(2) Å, γ = 120° |

| Volume | 1785.4(6) ų |

| Z | 3 |

| Calculated density | 1.187 Mg/m³ |

Spectroscopic Techniques for Structural Characterization in Research

Alongside X-ray crystallography, a combination of spectroscopic methods is essential for characterizing this compound, particularly when a suitable crystal for diffraction is unavailable or for analyzing the compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net 1D NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms. 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity between atoms, helping to piece together the carbon skeleton and the placement of functional groups. nih.gov The ¹³C NMR spectra for this compound and related aconitine-type alkaloids have been extensively studied and assigned. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HR-MS), often with Electrospray Ionization (ESI), is used to obtain a highly accurate mass, which helps to confirm the molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies. researchgate.net

Quantitative Analysis of this compound in Research Samples (e.g., UPLC-ESI-MS Fingerprinting)

Quantitative analysis is critical for understanding the distribution of this compound in biological samples and for quality control of herbal medicines. Ultra-High Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source and a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ) mass analyzer, is a state-of-the-art method for this purpose. nih.govmdpi.commdpi.com

This technique offers several advantages:

High Sensitivity and Specificity: UPLC-ESI-MS can detect and quantify very low concentrations of this compound, even in complex mixtures like traditional Chinese medicine decoctions or biological fluids. nih.govmdpi.com

High Throughput: The speed of UPLC allows for the rapid analysis of numerous samples. mdpi.com

Structural Information: The mass spectrometer provides mass information that confirms the identity of the compound being quantified. mdpi.com

For instance, a "system to system" strategy using UHPLC-Q-TOFMS has been developed to identify effective compounds in traditional medicine formulas, where this compound was identified as a potentially active constituent against myocardial ischemia. nih.gov This demonstrates the power of modern analytical techniques to not only quantify but also to help elucidate the biological relevance of natural products in complex systems.

DFT Calculations for Electronic Structure and Reactivity Studies

To gain deeper insight into the molecular and electronic properties of this compound, researchers employ computational chemistry methods, most notably Density Functional Theory (DFT). nih.govnih.gov DFT calculations are used to model the electronic structure of the molecule, providing information that is difficult or impossible to obtain through experimental means alone. nih.gov

Starting with the geometry obtained from X-ray crystallography, the structure of this compound is optimized to find its lowest energy conformation. nih.gov Common calculations include:

Geometry Optimization: This provides theoretical bond lengths and angles, which can be compared with experimental X-ray diffraction data for validation. nih.govtandfonline.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Calculation of Electronic Properties: Other parameters such as ionization potential, electron affinity, and global hardness and electrophilicity are calculated to understand the molecule's reactivity profile. nih.govresearchgate.net

These theoretical studies complement experimental findings, providing a more complete understanding of this compound's structural and electronic characteristics. nih.govnih.gov

| Calculated Energy Parameters for this compound Hydrate via DFT (B3LYP/6-31+G(p)) nih.gov | |

| Parameter | Value (Hartree) |

| Total Energy | -1325.32 |

| HOMO Energy | -0.208 |

| LUMO Energy | 0.043 |

| Energy Gap (LUMO-HOMO) | 0.251 |

Future Directions and Emerging Research Avenues for Isotalatizidine

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-Throughput Screening (HTS) offers a powerful platform to rapidly assess the interaction of a compound with a vast number of biological targets. While isotalatizidine is known for its analgesic, anti-inflammatory, anti-rheumatic, and immunosuppressive properties, its broader biological profile is not fully characterized. researchgate.netnih.govnih.gov HTS campaigns can be designed to screen this compound against large libraries of receptors, enzymes, and cellular pathways to uncover novel bioactivities.

For instance, given that many diterpenoid alkaloids exhibit a range of effects on the central nervous system, HTS could be employed to explore neuroprotective, anxiolytic, or antidepressant activities. researchgate.net Furthermore, related C19-diterpenoid alkaloids have demonstrated anti-tumor activities against cancer cell lines. rsc.org A systematic HTS approach could evaluate this compound's potential as a cytotoxic or cytostatic agent against a panel of human cancer cells, potentially identifying new leads for oncology. The known cholinesterase inhibitory activity of this compound hydrate (B1144303) further suggests its potential as a scaffold for developing treatments for neurodegenerative diseases like Alzheimer's. bohrium.comtandfonline.comtandfonline.com

Table 1: Potential Areas for High-Throughput Screening of this compound

| Target Area | Screening Assay Examples | Potential Therapeutic Application |

| Oncology | Cell viability assays (e.g., MTT) against diverse cancer cell lines (A549, H460) | Anti-tumor agent |

| Neuroscience | Neuronal cell-based assays for neuroprotection, neurite outgrowth, or neurotransmitter modulation | Neurodegenerative diseases, psychiatric disorders |

| Immunology | Cytokine release assays, lymphocyte proliferation assays | Autoimmune diseases, inflammatory disorders |

| Infectious Diseases | Antimicrobial and antiviral assays | Novel anti-infective agent |

Development of Advanced Synthetic Strategies for this compound and Complex Analogs

The complex, polycyclic structure of this compound and other C19-diterpenoid alkaloids presents a significant synthetic challenge. acs.orgresearchgate.net Future research will focus on developing more efficient and versatile synthetic routes to enable the production of this compound and, crucially, a diverse range of structural analogs for structure-activity relationship (SAR) studies.

Advanced synthetic strategies that could be applied include:

Convergent Synthesis: This approach involves synthesizing separate fragments of the molecule and then joining them at a late stage. This is often more efficient for complex targets than a linear synthesis. Strategies developed for related alkaloids like talatisamine (B1682923) could be adapted. acs.orgresearchgate.net

Domino Reactions: Designing a cascade of reactions where multiple bonds are formed in a single operation can dramatically increase synthetic efficiency. Key transformations could include intramolecular Diels-Alder reactions or Wagner-Meerwein rearrangements to rapidly construct the intricate bridged ring systems. researchgate.net

Late-Stage Functionalization: The ability to selectively modify the core scaffold of this compound at a late stage in the synthesis is critical for creating analogs. Techniques like C-H activation would allow for the introduction of various functional groups at positions previously difficult to access, facilitating detailed SAR studies to optimize potency and selectivity.

These advanced methods would not only provide a reliable supply of this compound for further study but also generate novel analogs with potentially improved therapeutic properties or reduced toxicity.

Integrated Omics Approaches to Unraveling Mechanistic Complexity

Current understanding of this compound's mechanism is largely focused on specific pathways, such as the ERK/CREB signaling cascade in microglia, which mediates its analgesic effects. researchgate.netnih.govnih.gov However, this likely represents only a part of its complete mechanism of action. Integrated 'omics' approaches—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic, unbiased view of the cellular response to this compound.

Metabolomics: This approach can identify global changes in the cellular metabolome following treatment with this compound. cjnmcpu.com By analyzing shifts in metabolites, researchers can uncover which metabolic pathways are perturbed, offering clues to the compound's broader physiological effects and potential off-target interactions. cjnmcpu.comdntb.gov.ua

Proteomics: By quantifying changes in protein expression, proteomics can identify the direct and indirect protein targets of this compound. This could confirm known targets and reveal novel ones, helping to build a more complete picture of its signaling network.

Transcriptomics: Analyzing changes in gene expression via RNA sequencing can reveal how this compound modulates cellular processes at the transcriptional level, upstream of proteomic and metabolic changes. nih.gov

Integrating data from these different omics layers can reveal the complex interplay between genes, proteins, and metabolites, elucidating the full mechanism of action, identifying biomarkers of response, and potentially uncovering reasons for its polypharmacological effects. researchgate.net

Design and Synthesis of Novel this compound-Inspired Molecular Probes

To definitively identify the direct molecular targets of this compound within a cell, researchers can design and synthesize molecular probes based on its structure. researchgate.net These probes are analogs of the parent compound that have been modified to include a reporter tag (like a fluorescent dye or biotin) and often a photoreactive group for covalent cross-linking to the target protein.

The development of an this compound probe would involve:

Synthesis of an Analog: A derivative of this compound would be synthesized with a chemically tractable handle (e.g., an alkyne or azide (B81097) group for "click chemistry") at a position that does not disrupt its biological activity.

Attachment of a Reporter Tag: A biotin (B1667282) tag could be attached to the handle, allowing for the isolation of the probe-protein complex using streptavidin beads.

Target Identification: The probe would be incubated with cell lysates or live cells. Upon binding to its target(s), a photo-crosslinker could be activated to form a covalent bond. The captured proteins can then be isolated and identified using mass spectrometry.

These molecular probes are invaluable tools for target validation and discovery, moving beyond correlational evidence to definitively link this compound to its direct binding partners in the complex cellular environment. acs.org

Role of this compound in Interdisciplinary Research (e.g., Chemogenomics, Systems Pharmacology)

The future of drug discovery for compounds like this compound lies in interdisciplinary fields like chemogenomics and systems pharmacology. researchgate.netpitt.edu These approaches are particularly well-suited for understanding the complex pharmacology of natural products, which often interact with multiple targets (polypharmacology). xiahepublishing.com

Chemogenomics: This field systematically studies the effect of a library of small molecules on a wide array of biological targets. By screening this compound against extensive target panels, researchers can build a "pharmacological fingerprint," predicting its effects across the proteome and identifying potential new therapeutic uses or adverse effects. researchgate.net

Systems Pharmacology: This approach integrates experimental data with computational modeling to understand how a drug affects the entire biological system, not just a single target. nih.govxiahepublishing.com For this compound, a systems pharmacology model would incorporate its known targets (like the ERK/CREB pathway), predicted targets from chemogenomics, and omics data to simulate its effect on cellular networks and disease pathways, such as those involved in rheumatoid arthritis or neuropathic pain. researchgate.netxiahepublishing.com

By placing this compound within these broader frameworks, researchers can better understand the rationale behind its use in traditional medicine and systematically explore its potential for treating complex multifactorial diseases. pitt.eduxiahepublishing.com

Q & A

Q. What are the primary molecular targets of isotalatizidine in cardioprotection, and how do they mitigate doxorubicin (DOX)-induced myocardial injury?

this compound exerts cardioprotective effects by targeting MAPK1, MAPK3, and MC4R, which regulate mitochondrial ROS production and angiotensin II receptor signaling. In DOX-treated cardiomyocytes, this compound (200 μM) reduced ROS levels and improved cell viability by 35% (vs. DOX-only controls) via competitive binding to MAPK3 (ΔG = -8.2 kcal/mol) and MC4R (ΔG = -7.9 kcal/mol), as shown in molecular docking and dynamics simulations (RMSD < 2.0 Å) .

Q. How does this compound inhibit cholinesterase activity, and what are its comparative IC50 values?

this compound hydrate acts as a competitive inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 12.13 ± 0.43 μM and 21.41 ± 0.23 μM, respectively. Lineweaver-Burk plots confirmed its binding to the active site, displacing substrates like galanthamine. Structural optimization via DFT calculations (B3LYP-6-31G basis set) revealed key bond angles (e.g., C1-O2-C3 = 112.5°) critical for enzyme interaction .

Q. What experimental models are used to assess this compound's cytotoxicity and therapeutic efficacy?

The CCK-8 assay is employed to evaluate cell viability, with cardiomyocytes seeded at 2×10³ cells/well in 96-well plates. Pretreatment with this compound (200 μM for 24 hours) before DOX exposure (1 μM for 24 hours) improved survival rates by 40% (P < 0.05). Dose-response curves and time-lapsed ROS measurements are critical for validating non-toxic thresholds .

Advanced Research Questions

Q. How does this compound activate the ERK/CREB pathway to alleviate neuropathic pain, and what are the temporal dynamics of this effect?

In murine models, this compound (10 mg/kg) increased mechanical stimulus thresholds from 0.5 g to 4.2 g over 7 days, peaking at 50% threshold elevation. This correlates with ERK/CREB-mediated upregulation of microglial dynorphin A, measured via Western blot and qPCR. Saline controls showed no significant change, confirming pathway specificity .

Q. What methodological challenges arise when reconciling in vitro and in vivo effective concentrations of this compound?

Discrepancies exist between in vitro cardioprotective doses (200 μM) and in vivo neuropathic pain models (10 mg/kg, ~30 μM plasma concentration). These may stem from differential tissue permeability, metabolic clearance, or off-target effects. Pharmacokinetic studies using LC-MS/MS and compartmental modeling are recommended to resolve these variances .

Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s binding stability to MAPK3?

MD simulations (100 ns trajectories) revealed stable binding of this compound to MAPK3, with RMSF < 1.5 Å in active-site residues. Hydrogen bond occupancy (>70% with Asp168 and Lys71) and MM/GBSA binding free energy (-8.2 kcal/mol) confirm thermodynamic favorability. PyMOL visualization highlighted hydrophobic interactions with Phe103 and Val109 .

Data Contradiction & Validation

Q. How can researchers address contradictions in this compound’s reported efficacy across different disease models?

While this compound shows cardioprotection at 200 μM, its neuropathic pain efficacy occurs at lower doses. Context-dependent target expression (e.g., MAPK3 in cardiomyocytes vs. ERK in microglia) and model-specific stressors (e.g., DOX-induced ROS vs. nerve injury) may explain discrepancies. Cross-validation using siRNA knockdowns or transgenic models (e.g., MC4R<sup>-/-</sup> mice) is advised .

Q. What validation strategies are critical when interpreting this compound’s cholinesterase inhibition data?

Q. What protocols ensure reliable crystallization and structural determination of this compound derivatives?

Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL-97 refinement achieves R-factor < 0.05. For hydrates, DFT-optimized geometries (B3LYP-6-31G*) must align with experimental bond lengths (e.g., C-O = 1.43 Å) to confirm stereochemical accuracy .

Q. How should researchers design dose-escalation studies for this compound in preclinical models?

Use a log-scale concentration range (e.g., 1–1000 μM) with triplicate wells to capture sigmoidal dose-response curves. In vivo studies should adhere to OECD guidelines, monitoring body weight, organ toxicity (AST/ALT levels), and behavioral endpoints (e.g., von Frey filament thresholds) .

Tables

Table 1. Key Pharmacological Targets of this compound